Home > Products > Screening Compounds P98969 > 6,8-dibromo-5-chloro-1H-quinazolin-4-one
6,8-dibromo-5-chloro-1H-quinazolin-4-one -

6,8-dibromo-5-chloro-1H-quinazolin-4-one

Catalog Number: EVT-8150556
CAS Number:
Molecular Formula: C8H3Br2ClN2O
Molecular Weight: 338.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,8-dibromo-5-chloro-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family, characterized by its halogen substitutions. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

6,8-dibromo-5-chloro-1H-quinazolin-4-one is classified under heterocyclic compounds, specifically as a halogenated quinazoline derivative. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in this specific compound alters its electronic properties and biological activity, making it a subject of interest for various chemical and pharmaceutical studies.

Synthesis Analysis

Methods

The synthesis of 6,8-dibromo-5-chloro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

  1. Bromination: The introduction of bromine atoms at the 6 and 8 positions can be achieved through electrophilic aromatic substitution reactions using brominating agents such as bromine or N-bromosuccinimide.
  2. Chlorination: Chlorination at the 5-position can be performed using chlorinating agents like phosphorus pentachloride or thionyl chloride.
  3. Cyclization: The formation of the quinazoline ring can be accomplished via cyclization reactions involving anthranilic acid derivatives or other suitable precursors under acidic or basic conditions.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

The molecular formula is C8H4Br2ClN2OC_8H_4Br_2ClN_2O, with a molecular weight of approximately 305.39 g/mol. The compound features notable functional groups that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

6,8-dibromo-5-chloro-1H-quinazolin-4-one can participate in various chemical reactions typical for halogenated compounds:

  1. Nucleophilic Substitution: The halogen atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the bromine or chlorine sites.
  2. Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones to form more complex structures.

Technical Details

These reactions are often facilitated by specific catalysts or reagents tailored to optimize yields and selectivity for desired products.

Mechanism of Action

Process

The mechanism of action for 6,8-dibromo-5-chloro-1H-quinazolin-4-one is primarily studied in relation to its biological activities. Research indicates that it may exhibit anti-cancer properties by inhibiting specific kinases involved in cell proliferation pathways.

Data

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the exact molecular targets and pathways involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility varies depending on the solvent; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of halogens, making it versatile for further chemical modifications.
Applications

Scientific Uses

6,8-dibromo-5-chloro-1H-quinazolin-4-one has potential applications in:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anti-cancer drugs.
  2. Biochemical Research: Used as a tool compound to study kinase inhibition and related signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing other complex organic molecules.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance rooted in a rich historical trajectory. The foundational synthesis of quinazolinone compounds dates to 1869, when Griess first prepared 2-cyano-3,4-dihydro-4-oxoquinazoline via condensation of anthranilic acid with cyanogens [3] [6]. This seminal work established the chemical feasibility of the quinazolinone core—a bicyclic structure featuring a benzene ring fused to a pyrimidinone moiety. The systematic exploration of quinazolinone pharmacology accelerated in the early 20th century following Gabriel's 1903 development of an optimized synthetic route involving oxidation of 3,4-dihydroquinazoline [1] [5].

The therapeutic potential of quinazolinones became evident through natural product isolation, exemplified by the discovery of febrifugine (a 4-quinazolinone alkaloid from Dichroa febrifuga), which demonstrated potent antimalarial properties [1]. This discovery catalyzed extensive structure-activity relationship (SAR) studies, revealing that quinazolinones exhibit diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects [3] [8]. By the late 20th century, medicinal chemists had established systematic approaches to modulate the quinazolinone scaffold, leading to FDA-approved drugs such as the EGFR inhibitors gefitinib and erlotinib for oncology, and the sedative methaqualone (though later discontinued) [5] [9].

Table 1: Historical Milestones in Quinazolinone Drug Development

YearKey DevelopmentSignificance
1869Griess synthesizes first quinazolinone derivativeEstablished core synthetic chemistry
1903Gabriel develops oxidation route to quinazolinoneEnabled large-scale production
1940sIsolation of antimalarial quinazolinone alkaloidsValidated natural product pharmacology
1980sDevelopment of antihypertensive quinazolinones (e.g., prazosin)Demonstrated clinical therapeutic utility
2000sFDA approval of EGFR-targeted quinazolinones (e.g., erlotinib)Validated kinase inhibition mechanism

The evolution of quinazolinone-based therapeutics reflects a paradigm shift from phenotypic screening to target-driven drug design. Contemporary research leverages advanced synthetic methodologies—including transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry approaches—to generate structurally diverse libraries [1] [9]. This historical progression underscores the quinazolinone scaffold's versatility and enduring relevance in addressing unmet medical needs across therapeutic domains.

Structural Significance of Halogen-Substituted Quinazolinones in Bioactivity Optimization

Halogenation represents a strategic molecular modification that profoundly influences the bioactivity profile of quinazolinone derivatives. The incorporation of chlorine, bromine, and fluorine atoms at specific positions on the quinazolinone scaffold enhances pharmacological properties through electronic, steric, and pharmacokinetic mechanisms [4] [8]. Halogen atoms function as bioisosteric replacements, modifying electron distribution while maintaining molecular geometry, thereby optimizing target binding interactions.

The position-specific effects of halogen substitution are particularly pronounced:

  • Position 6 and 8 (Benzenoid Ring): Bromine or chlorine atoms at these ortho-positions induce substantial steric and electronic effects. The strong electron-withdrawing nature reduces electron density at N3 and C4 carbonyl oxygen, enhancing hydrogen-bond acceptor capacity. This modification significantly improves interactions with enzymatic targets featuring hydrophobic clefts or halogen-binding motifs [2] [4].
  • Position 5 (Pyrimidinone Ring): Chlorine substitution adjacent to the carbonyl group increases electrophilicity, facilitating nucleophilic attack mechanisms relevant to irreversible enzyme inhibition. This position also influences tautomeric equilibrium between 4-keto and 4-hydroxy forms, affecting binding kinetics [7] [8].
  • Polyhalogenation Patterns: Compounds featuring multiple halogens—such as 6,8-dibromo-5-chloro-1H-quinazolin-4-one—leverage synergistic effects. The 6,8-dibromo configuration creates a highly hydrophobic domain ideal for π-stacking interactions in enzyme active sites, while the 5-chloro substituent modulates electronic characteristics of the pharmacophoric N1-C2-N3-C4 region [2] [6].

Table 2: Bioactivity Optimization through Halogen Positioning in Quinazolinones

Halogen PositionElectronic EffectSteric ConsequenceBioactivity Impact
6-BromoModerate σ-withdrawal (+I effect)Significant bulk (1.85Å van der Waals)Enhanced antifungal potency (e.g., R. solani inhibition)
8-BromoModerate σ-withdrawal (+I effect)Moderate bulkImproved DNA intercalation capacity
5-ChloroStrong σ-withdrawalMinimal steric impactIncreased electrophilicity at C4 carbonyl
6,8-Dibromo-5-chloroCombined withdrawal effectsMaximal hydrophobic surfaceMulti-target engagement potential

Recent studies demonstrate that halogenation significantly enhances target affinity and cellular permeability. For instance, 6-chloro-8-nitroquinazolinones exhibit 17-fold greater antifungal activity against Rhizoctonia solani (EC~50~ = 9.06 mg/L) compared to non-halogenated analogs, surpassing reference drug fluconazole (EC~50~ = 12.29 mg/L) [2]. Similarly, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives show enhanced anticonvulsant activity, attributed to improved blood-brain barrier penetration facilitated by halogen-induced lipophilicity [8]. These effects are quantifiable through computed parameters: halogen substituents typically increase log P values by 0.5-1.5 units and molecular polar surface area by 3-8 Ų, optimizing drug-like properties within Lipinski's rule of five boundaries [4] [9].

Synthetic Methodologies for Halogenated Quinazolinones

The synthesis of polysubstituted halogenated quinazolinones demands regioselective approaches:

  • Niementowski Synthesis: Cyclocondensation of 5-chloroanthranilic acid with formamide under microwave irradiation yields 5-chloro-4(3H)-quinazolinone precursors. Subsequent bromination using bromine in acetic acid achieves selective 6,8-dibromination due to the ortho-directing effect of the 5-chloro substituent [1] [3].
  • Transition Metal-Catalyzed Halogenation: Palladium-catalyzed C-H activation enables direct bromination at electron-deficient positions. The 6,8-dibromo-5-chloro derivative is accessible via Pd(OAc)~2~-catalyzed bromination of 5-chloro-4(3H)-quinazolinone using N-bromosuccinimide in DMF at 80°C, achieving >85% regioselectivity [9].
  • Multistep Functionalization: Isatoic anhydride serves as a versatile precursor, where amination followed by sequential halogenation under radical conditions installs bromine atoms prior to ring closure. This approach permits controlled introduction of diverse halogen patterns at positions 5, 6, and 8 [1] [3].

The synthesis of 6,8-dibromo-5-chloro-1H-quinazolin-4-one exemplifies these principles, requiring precise temperature control (80-130°C) and stoichiometric balancing to prevent polybromination [7]. Advanced purification techniques, particularly preparative HPLC with reverse-phase C18 columns, are essential for isolating this trifunctionalized quinazolinone due to the structural similarity of polyhalogenated isomers [2] [7]. These synthetic achievements underscore how methodological innovations enable the rational design of halogen-enriched quinazolinones with optimized bioactivity profiles for targeted therapeutic applications.

Properties

Product Name

6,8-dibromo-5-chloro-1H-quinazolin-4-one

IUPAC Name

6,8-dibromo-5-chloro-1H-quinazolin-4-one

Molecular Formula

C8H3Br2ClN2O

Molecular Weight

338.38 g/mol

InChI

InChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14)

InChI Key

QUJRIKPROYTFMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)N=CN2)Br

Isomeric SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)N=CN2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.